2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2/c20-11-2-1-3-13(6-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-16-5-4-12(21)7-15(16)22/h1-8,10H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDMFUIVOLITDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes existing research on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
- Chemical Formula : C21H18ClN5O2
- Molecular Weight : 439.92 g/mol
- CAS Number : 922050-57-5
The biological activity of this compound is primarily attributed to its interaction with key cellular targets involved in cancer proliferation and survival. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth.
Inhibition of CDKs
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit CDK2 and TRKA pathways. For instance, compound 6t , a structural analog, demonstrated significant inhibition with IC50 values of 0.22 µM for CDK2 and 0.89 µM for TRKA, showcasing its potential as a dual inhibitor .
In Vitro Studies
The anticancer efficacy of the compound has been evaluated against various cancer cell lines using assays such as MTT and GI% (growth inhibition percentage). Notably:
- Cell Lines Tested : NCI-H460 (lung carcinoma), ACHN (renal carcinoma), MDA-MB-468 (breast cancer).
- Growth Inhibition Results :
| Cell Line | Compound | GI% |
|---|---|---|
| NCI-H460 | 6t | 66.12 |
| ACHN | 6t | 66.02 |
| MDA-MB-468 | 12b | - |
Case Studies
One notable study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings revealed that specific derivatives could halt the cell cycle at the S phase and significantly enhance apoptosis in breast cancer cell lines .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been crucial in enhancing biological activity. For instance:
- The presence of electron-withdrawing groups like difluorophenyl significantly boosts potency.
- Variations in substituents on the phenyl rings affect binding affinity and selectivity towards target kinases.
Comparison with Similar Compounds
Substituent Effects on the Pyrazolo-Pyrimidine Core
The position and nature of aryl substituents on the pyrazolo-pyrimidine core significantly influence physicochemical and pharmacological properties:
Key Observations :
Acetamide Substituent Variations
The N-arylacetamide moiety modulates solubility, bioavailability, and target affinity:
Key Observations :
- The 2,4-difluorophenyl group in the target compound balances polarity and lipophilicity, avoiding extreme hydrophobicity seen in naphthyl () or trifluoromethyl () derivatives.
- Fluorine substituents may improve solubility compared to bulkier groups like trifluoromethyl or acetyl .
Hypothesized Pharmacological Implications
- The 3-chlorophenyl group may optimize binding to kinase ATP pockets by balancing steric and electronic effects.
- 2,4-Difluorophenyl could reduce off-target interactions compared to trifluoromethyl-containing analogs (e.g., ).
- Lower molecular weight (~440 g/mol) compared to naphthyl derivatives () may favor better oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
